1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol
Description
The compound 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol is a heterocyclic derivative featuring a fused triazolothiazole core. This structure is substituted with a 2-chlorophenyl group at the 5-position, a furan-2-yl moiety at the 2-position, and a piperidin-4-ol group linked via a methyl bridge. Triazolothiazole derivatives are widely studied for their antimicrobial, anticancer, and CNS-modulating properties, though specific pharmacological data for this compound remains unreported in available literature .
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-14-5-2-1-4-13(14)16(24-9-7-12(26)8-10-24)17-19(27)25-20(29-17)22-18(23-25)15-6-3-11-28-15/h1-6,11-12,16,26-27H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQBAGQLSQKRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol (CAS Number: 887220-32-8) is a complex organic molecule belonging to the class of heterocyclic compounds. Its structure incorporates multiple functional groups that suggest potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 457.9 g/mol. The presence of a chlorophenyl group, furan ring, hydroxy group, triazole ring, and thiazole ring contributes to its diverse biological activity.
Anticancer Activity
Research indicates that derivatives of triazole-thiazole compounds exhibit significant anticancer properties. A study highlighted that similar compounds showed cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells. For instance, one derivative demonstrated an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative A | HCT-116 | 6.2 |
| Triazole derivative B | MCF-7 | 27.3 |
| Triazole derivative C | T47D | 43.4 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies on related triazole-thiazole derivatives indicate their effectiveness against various bacterial strains. One study reported that certain derivatives displayed superior antibacterial activity compared to standard antibiotics like streptomycin .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Triazole derivative D | Staphylococcus aureus | High |
| Triazole derivative E | Escherichia coli | Moderate |
| Triazole derivative F | Salmonella spp. | Low |
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory effects of triazole derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and exhibit antioxidant activities by scavenging free radicals, which can be beneficial in treating chronic inflammatory diseases .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of triazolo-thiazole derivatives, including the target compound. The synthesized compounds were evaluated for their biological activities through in vitro assays against several cancer cell lines and bacteria. The results confirmed the potential of these compounds as effective anticancer and antimicrobial agents .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship of triazolo-thiazole derivatives. It was found that modifications in the chemical structure significantly influenced their biological activities. For example, the introduction of hydroxyl groups enhanced anticancer efficacy while maintaining low toxicity profiles .
Scientific Research Applications
Structural Information
- Molecular Formula : C21H20ClN5O3S
- IUPAC Name : 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide
- SMILES : NC(C(CC1)CCN1C(c(sc1nc(-c2ccco2)nn11)c1O)c(cccc1)c1Cl)=O
This compound is part of various screening libraries for drug discovery and has been identified for its potential interactions in biological systems .
Antimicrobial Activity
The incorporation of the 1,2,4-triazole moiety into pharmacologically active compounds has been shown to enhance their antimicrobial properties. Several studies have highlighted the effectiveness of compounds containing this scaffold against various pathogens:
- Antifungal Activity : Research indicates that derivatives of 1,2,4-triazole exhibit potent antifungal properties. For instance, compounds with triazole-thioether linkages demonstrated enhanced antifungal activity compared to traditional antifungals like azoxystrobin .
- Antibacterial Activity : The compound's derivatives have also shown significant antibacterial effects. A study reported that triazole hybrids exhibited higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than standard antibiotics such as vancomycin . The structure–activity relationship (SAR) studies suggest that specific substituents on the phenyl rings can enhance antibacterial efficacy.
Antitumor Properties
Recent investigations into triazole-containing compounds have revealed their potential as antitumor agents. For example:
- Inhibition Studies : A series of triazolo-thiadiazine derivatives were synthesized and evaluated for their antitumor activity. These compounds exhibited promising results in inhibiting tumor cell proliferation in vitro .
- Mechanistic Insights : The mechanism of action often involves the disruption of cellular processes in cancer cells, which can lead to apoptosis. The presence of hydroxyl groups in the structure may play a crucial role in enhancing these effects by increasing solubility and bioavailability.
Other Pharmacological Activities
The diverse structural features of 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol also suggest potential applications beyond antimicrobial and antitumor activities:
- Anti-inflammatory Effects : Some studies have indicated that triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine release.
- CNS Activity : Given the piperidine component of the molecule, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. Results indicated that certain derivatives had MIC values significantly lower than those of established antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Antitumor Activity Assessment
In another investigation focused on triazolo-thiadiazine derivatives, researchers found that specific modifications to the triazole ring led to enhanced cytotoxicity against various cancer cell lines. The study provided insights into how structural changes can influence biological activity and suggested further exploration into these modifications for drug development .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group (-OH) in the triazolo-thiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) : Converts the hydroxyl group to a ketone or carboxylic acid under acidic or alkaline conditions .
-
Pyridinium chlorochromate (PCC) : Selectively oxidizes alcohols to ketones without over-oxidation .
Example Reaction Pathway :
Reduction Reactions
The chlorophenyl group and triazole/thiazole rings are susceptible to reduction:
-
Catalytic hydrogenation (H₂/Pd-C) : Reduces the chlorophenyl group to a cyclohexane derivative while retaining the heterocyclic core .
-
Sodium borohydride (NaBH₄) : Selectively reduces imine bonds in the triazole ring under mild conditions .
Key Observation :
Reduction of the triazole ring may alter its aromaticity, impacting biological activity .
Nucleophilic Aromatic Substitution (NAS)
The 2-chlorophenyl group participates in NAS with nucleophiles (e.g., amines, alkoxides):
| Reagent | Product | Conditions |
|---|---|---|
| NH₃ (aq) | 2-Aminophenyl derivative | 80°C, 12 hrs |
| KOtBu | 2-Alkoxyphenyl derivative | DMF, 100°C |
Thiazole Ring Functionalization
The sulfur atom in the thiazole ring reacts with electrophiles:
Common reagents include alkyl halides (R-X) and acyl chlorides .
Cycloaddition and Ring-Opening Reactions
The furan ring undergoes Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts . The triazole ring participates in click chemistry with azides or alkynes under copper catalysis .
Example Reaction :
Acid/Base-Mediated Rearrangements
The piperidin-4-ol moiety undergoes dehydration in acidic conditions to form a tetrahydropyridine derivative. Under basic conditions, it may undergo epimerization at the hydroxyl-bearing carbon .
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound (ortho-substitution) may sterically hinder interactions compared to the 3-chlorophenyl (meta-substitution) in ’s compound. Meta-substitution often enhances π-π stacking with hydrophobic enzyme pockets, suggesting ’s analog might exhibit stronger antimicrobial activity .
Solubility and Pharmacokinetics :
- The piperidin-4-ol moiety in the target compound provides a polar hydroxyl group, improving water solubility compared to the 4-ethylpiperazinyl group in , which is more lipophilic and may enhance blood-brain barrier penetration .
- The 4-methoxybenzylidene group in ’s compound contributes to planar rigidity, likely favoring CNS receptor binding (e.g., GABAₐ for benzodiazepine-like activity) .
Therapeutic Implications: Triazolothiazoles (Target and ) are associated with antimicrobial activity due to their ability to disrupt bacterial DNA gyrase or topoisomerase IV. The hydroxyl group in the target may reduce cytotoxicity compared to non-polar substituents . ’s benzodiazepine hybrid suggests divergent applications, such as anxiolytic or sedative effects, underscoring the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
